molecular formula C14H11Br2NO B311014 2,4-dibromo-N-(2-methylphenyl)benzamide

2,4-dibromo-N-(2-methylphenyl)benzamide

Cat. No.: B311014
M. Wt: 369.05 g/mol
InChI Key: AKNWQEHRVULUQP-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(2-methylphenyl)benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with bromine atoms at the 2- and 4-positions and an N-linked 2-methylphenyl group. This compound is of interest in medicinal and materials chemistry due to the electronic effects of bromine (electron-withdrawing) and the steric influence of the ortho-methyl group on the phenyl ring.

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

2,4-dibromo-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H11Br2NO/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(15)8-12(11)16/h2-8H,1H3,(H,17,18)

InChI Key

AKNWQEHRVULUQP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Benzamide/Aniline) Key Properties/Findings Reference ID
2,4-Dibromo-N-(2-methylphenyl)benzamide 2,4-diBr (benzamide); 2-Me (aniline) Hypothesized to exhibit high lipophilicity and steric hindrance due to bromine and ortho-methyl groups. Expected low solubility in polar solvents. N/A
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br (benzamide); 2-NO₂ (aniline) Crystallographic data (R factor = 0.049) shows two molecules per asymmetric unit. Nitro group enhances reactivity but reduces stability compared to methyl.
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide 4-Br (benzamide); 3,5-diOMe (aniline) ¹³C NMR δ 166.3 ppm (carbonyl). Methoxy groups improve solubility in polar solvents and enable hydrogen bonding.
2-Bromo-N-(2,4-dichlorophenyl)benzamide 2-Br (benzamide); 2,4-diCl (aniline) Dichlorophenyl group increases molecular weight (371.5 g/mol) and potential halogen bonding interactions.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me (benzamide); 2-hydroxy (aniline) Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.

Spectroscopic and Crystallographic Insights

  • ¹³C NMR : The carbonyl carbon in bromobenzamides resonates near δ 166 ppm (e.g., δ 166.3 ppm in 4-bromo-N-(3,5-dimethoxyphenyl)benzamide), consistent with electron-withdrawing effects of bromine .
  • X-ray Crystallography : Nitro-substituted analogues (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit planar amide linkages with dihedral angles <10° between benzamide and aniline rings, whereas steric bulk from methyl groups may distort planarity .

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